molecular formula C55H86O24 B191195 escin Ia CAS No. 123748-68-5

escin Ia

Numéro de catalogue: B191195
Numéro CAS: 123748-68-5
Poids moléculaire: 1131.3 g/mol
Clé InChI: AXNVHPCVMSNXNP-IVKVKCDBSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La Bêta-Escine est principalement extraite des graines de marronnier d'Inde par une série de procédés d'extraction et de purification. Les graines sont d'abord broyées en une poudre fine, qui est ensuite soumise à une extraction par solvant à l'aide d'éthanol ou de méthanol. L'extrait est concentré et purifié à l'aide de techniques telles que la chromatographie sur colonne pour isoler la Bêta-Escine .

Méthodes de production industrielle : Dans les milieux industriels, le processus d'extraction est mis à l'échelle pour traiter de grandes quantités de graines de marronnier d'Inde. Les graines sont traitées dans de grands réservoirs d'extraction, et l'extrait obtenu est purifié à l'aide de systèmes de chromatographie à l'échelle industrielle. Le produit final est une forme hautement purifiée de Bêta-Escine, adaptée aux applications pharmaceutiques et cosmétiques .

Analyse Des Réactions Chimiques

Types de réactions : La Bêta-Escine subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Ces réactions sont souvent utilisées pour modifier le composé pour des applications spécifiques ou pour étudier ses propriétés chimiques .

Réactifs et conditions courantes :

Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation de la Bêta-Escine peut conduire à la formation de divers dérivés oxydés, tandis que la réduction peut donner des formes réduites du composé avec différents groupes fonctionnels .

Applications De Recherche Scientifique

Pharmacokinetics of Escin Ia

Understanding the pharmacokinetic profile of this compound is crucial for its clinical application. A study conducted on Wistar rats evaluated the pharmacokinetics of this compound after intravenous administration at varying doses (0.5, 1.0, and 2.0 mg/kg). The results indicated a dose-dependent pharmacokinetic profile , where the maximum concentration (Cmax) and area under the curve (AUC) increased proportionally with dose increments. Notably, this compound exhibited rapid conversion to isothis compound post-administration, highlighting its metabolic pathway .

Dose (mg/kg)Cmax (ng/mL)AUC (ng·h/mL)Half-life (h)Clearance (mL/min/kg)
0.5X1Y1Z1W1
1.0X2Y2Z2W2
2.0X3Y3Z3W3

Note: Values for Cmax, AUC, half-life, and clearance are hypothetical and should be filled in with actual data from the study.

Anti-Cancer Properties

This compound has shown promising results in cancer research, particularly regarding triple-negative breast cancer (TNBC). A study demonstrated that this compound significantly inhibited the invasion of MDA-MB-231 cells, a model for TNBC. The mechanism involved down-regulation of LOXL2 and up-regulation of E-cadherin , both critical factors in epithelial-mesenchymal transition (EMT), which is a key process in cancer metastasis .

Key Findings:

  • This compound reduced mRNA expressions of EMT markers such as Snail and Twist.
  • In vivo studies using xenograft models confirmed that this compound treatment led to decreased tumor growth and altered expression of EMT-related proteins .

Anti-Inflammatory Effects

This compound exhibits potent anti-inflammatory properties, making it beneficial for conditions characterized by inflammation and edema. Research indicates that this compound can reduce capillary permeability and lymph fluid exudation in various animal models. For instance, in a rabbit model of local inflammation induced by chloroform, this compound administered intravenously demonstrated a dose-dependent reduction in inflammatory responses .

Summary of Anti-Inflammatory Studies:

  • Animal Models : Demonstrated significant reductions in edema.
  • Mechanisms : Inhibition of phospholipase A2 activity under hypoxic conditions was observed, suggesting protective effects on endothelial cells .

Clinical Applications

This compound is primarily used to treat chronic venous insufficiency due to its venotonic properties. It enhances venous tone and reduces symptoms associated with venous disorders such as pain and swelling. Clinical studies have shown that escin formulations can improve symptoms significantly compared to placebo treatments .

Activité Biologique

Escin Ia is a saponin derived from the seeds of the horse chestnut (Aesculus hippocastanum), recognized for its diverse biological activities, particularly in anti-inflammatory and anticancer applications. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound.

Anticancer Properties

This compound has shown significant potential in inhibiting the metastasis of triple-negative breast cancer (TNBC). A study demonstrated that this compound effectively suppressed epithelial-mesenchymal transition (EMT) in MDA-MB-231 cells, a common TNBC cell line. The compound achieved this by:

  • Down-regulating LOXL2 mRNA expression : This enzyme is associated with increased invasiveness in cancer cells.
  • Up-regulating E-cadherin mRNA expression : E-cadherin is crucial for maintaining epithelial cell adhesion, and its increase indicates a reversal of EMT .

In experiments, this compound treatment resulted in a concentration-dependent decrease in LOXL2 and MMP9 mRNA levels, suggesting its role in reducing cancer cell invasiveness. The effects were observed at concentrations as low as 2.5 μM, with significant results noted at 10 μM .

Concentration (μM)LOXL2 mRNA ExpressionE-cadherin mRNA Expression
2.5DecreasedIncreased
5DecreasedIncreased
10DecreasedIncreased

Endothelial Protection

This compound also exhibits protective effects on endothelial cells, particularly in the context of decompression sickness (DCS). Research indicates that this compound can ameliorate endothelial dysfunction by:

  • Reducing serum levels of inflammatory markers such as E-selectin and ICAM-1.
  • Lowering oxidative stress indicators like malondialdehyde (MDA) and myeloperoxidase (MPO) levels.
  • Significantly decreasing lung wet/dry ratios, which is indicative of pulmonary edema .

In a controlled study involving rats, this compound treatment resulted in a notable reduction in DCS incidence and mortality, highlighting its potential as a therapeutic agent for DCS prevention .

Anti-inflammatory Effects

This compound has demonstrated anti-inflammatory properties by inhibiting vascular permeability and reducing inflammation-related gene expression. Studies have shown that this compound can:

  • Inhibit the increase of vascular permeability induced by histamine and acetic acid in animal models.
  • Reduce the expression of pro-inflammatory cytokines and transcription factors such as NF-κB and AP-1, which are critical mediators of inflammation .

The following table summarizes the effects of this compound on various inflammatory markers:

Treatment ConditionEffect on NF-κBEffect on AP-1Vascular Permeability
This compound (0.02 g/kg)InhibitedInhibitedReduced
ControlNo changeNo changeIncreased

Case Studies and Clinical Relevance

This compound's pharmacokinetics have been explored through various studies. A notable pharmacokinetic study utilized LC-MS-MS methods to analyze this compound levels in rat plasma, urine, feces, and bile. This research confirmed the bioavailability and metabolic pathways of this compound, establishing a foundation for further clinical applications .

Propriétés

IUPAC Name

(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8R,8aR,9R,10R,12aS,14aR,14bR)-9-acetyloxy-8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-10-[(E)-2-methylbut-2-enoyl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-hydroxy-3,5-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C55H86O24/c1-10-23(2)46(71)79-43-44(72-24(3)60)55(22-59)26(17-50(43,4)5)25-11-12-30-51(6)15-14-32(52(7,21-58)29(51)13-16-53(30,8)54(25,9)18-31(55)61)75-49-41(77-48-38(67)36(65)34(63)28(20-57)74-48)39(68)40(42(78-49)45(69)70)76-47-37(66)35(64)33(62)27(19-56)73-47/h10-11,26-44,47-49,56-59,61-68H,12-22H2,1-9H3,(H,69,70)/b23-10+/t26-,27+,28+,29+,30+,31+,32-,33+,34+,35-,36-,37+,38+,39-,40-,41+,42-,43-,44-,47-,48-,49+,51-,52+,53+,54+,55-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXNVHPCVMSNXNP-IVKVKCDBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)OC1C(C2(C(CC1(C)C)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)CO)OC6C(C(C(C(O6)C(=O)O)OC7C(C(C(C(O7)CO)O)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)CO)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(\C)/C(=O)O[C@H]1[C@@H]([C@@]2([C@@H](C[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H]([C@]5(C)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C)C)[C@@H]2CC1(C)C)C)O)CO)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C55H86O24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701026284
Record name Escin Ia
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701026284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1131.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123748-68-5, 66795-86-6
Record name alpha-Escin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123748685
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Escin Ia
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701026284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α-Escin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.060.419
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 123748-68-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name .ALPHA.-ESCIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LB5DJT9FIW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.